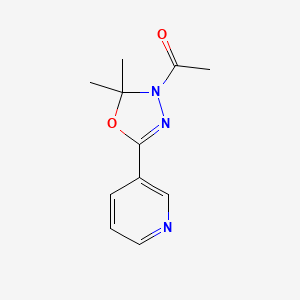![molecular formula C23H18O7 B12172723 (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12172723.png)
(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran core, a furan ring, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Wittig reaction or a similar condensation reaction, using a furan-containing aldehyde or ketone.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through an etherification reaction, using a suitable dimethoxyphenol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways: Cellular signaling pathways that are modulated by the compound, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one: The parent compound.
This compound derivatives: Compounds with slight modifications to the structure, such as different substituents on the benzofuran or furan rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H18O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C23H18O7/c1-26-14-6-8-20(27-2)18(10-14)19(24)13-29-16-5-7-17-21(11-16)30-22(23(17)25)12-15-4-3-9-28-15/h3-12H,13H2,1-2H3/b22-12- |
InChI Key |
XAVLGUPUUOEZFC-UUYOSTAYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12172640.png)
![3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12172645.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B12172652.png)
![tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B12172658.png)


![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide](/img/structure/B12172673.png)

![N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12172679.png)

![(4E)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12172695.png)
![3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12172699.png)
![ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12172711.png)
![(3Z)-3-[(1,3-thiazol-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B12172728.png)
